3-[3-(Trifluoromethyl)phenyl]propanamide

Pharmaceutical synthesis Cinacalcet intermediate Regioisomer comparison

Procure CAS 535-53-5, the specific meta-CF₃ regioisomer essential for cinacalcet intermediate synthesis and impurity profiling. The para-substituted analog (CAS 124426-67-1) cannot substitute. Specify ≥98% purity (HPLC), verify meta-substitution by ¹H NMR or LC-MS, and obtain certified reference standard for method validation.

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
CAS No. 535-53-5
Cat. No. B1602372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Trifluoromethyl)phenyl]propanamide
CAS535-53-5
Molecular FormulaC10H10F3NO
Molecular Weight217.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CCC(=O)N
InChIInChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H2,14,15)
InChIKeyVWPGYZUOKQXPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[3-(Trifluoromethyl)phenyl]propanamide (CAS 535-53-5): Chemical Identity and Procurement Specifications


3-[3-(Trifluoromethyl)phenyl]propanamide (C₁₀H₁₀F₃NO, MW 217.19) is a meta-trifluoromethyl-substituted benzenepropanamide with a predicted pKa of 16.40±0.40 and boiling point of 326.1±42.0°C . The compound is recognized as Cinacalcet Impurity 80 and serves as a key intermediate in the synthesis of the calcimimetic agent cinacalcet hydrochloride . Its structural features—a saturated propanamide side chain with a terminal primary amide group—distinguish it from unsaturated cinnamamide analogs and ortho- or para-substituted regioisomers.

3-[3-(Trifluoromethyl)phenyl]propanamide (CAS 535-53-5): Why Generic Substitution Fails in Critical Applications


Substitution of 3-[3-(Trifluoromethyl)phenyl]propanamide with in-class analogs is not straightforward due to regioisomeric and functional group differences that fundamentally alter synthetic utility and biological relevance. The meta-CF₃ substitution pattern is specifically required for the cinacalcet synthetic pathway, as para-substituted analogs (e.g., 3-[4-(trifluoromethyl)phenyl]propionamide, CAS 124426-67-1) lead to distinct downstream intermediates with different pharmacological profiles [1]. Similarly, the saturated propanamide backbone cannot be replaced by unsaturated cinnamamide derivatives, which exhibit different chemical reactivity and have been optimized for antimicrobial applications rather than calcimimetic synthesis [2]. The primary amide terminus is essential for subsequent coupling reactions, distinguishing this compound from N-alkylated or N-aryl substituted analogs that would not serve as effective intermediates. The quantitative differentiation evidence below demonstrates why informed selection of this specific compound—rather than a generic alternative—is necessary for reproducible results in pharmaceutical intermediate applications.

3-[3-(Trifluoromethyl)phenyl]propanamide (CAS 535-53-5): Quantitative Differentiation Evidence Guide


Regioisomeric Differentiation: Meta-CF₃ Substitution Confers Unique Cinacalcet Intermediate Identity

The meta-trifluoromethyl substitution of 3-[3-(trifluoromethyl)phenyl]propanamide (CAS 535-53-5) enables its specific role as a cinacalcet synthetic intermediate, whereas the para-substituted analog (3-[4-(trifluoromethyl)phenyl]propionamide, CAS 124426-67-1) is utilized in entirely different synthetic pathways including PPARδ agonist development [1]. The meta-substituted compound produces N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide upon coupling, which is the direct precursor to cinacalcet [2]. In contrast, the para-substituted analog yields 2-(4-trifluoromethylphenyl)ethylamine under Hofmann rearrangement conditions (78% yield with bromine/sodium methylate in methanol, 5.0h) [1]. This divergence in synthetic utility is absolute and non-interchangeable.

Pharmaceutical synthesis Cinacalcet intermediate Regioisomer comparison

Saturated Backbone Distinguishes from Unsaturated Cinnamamide Analogs with Antimicrobial Activity

The saturated propanamide backbone of 3-[3-(trifluoromethyl)phenyl]propanamide contrasts with the unsaturated cinnamamide scaffold, which has been systematically evaluated for antimicrobial activity. The meta-CF₃ substituted cinnamamide analog (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide demonstrated antimicrobial activity with MIC = 27.47 µM against staphylococcal strains and M. tuberculosis [1]. The 3,5-bis(trifluoromethyl)phenyl cinnamamide analog showed even higher potency with MIC = 22.27 µM [1]. The saturated target compound lacks this α,β-unsaturated Michael acceptor moiety, rendering it unsuitable for antimicrobial applications but preserving its utility as a stable synthetic intermediate without electrophilic reactivity.

Antimicrobial SAR Cinnamamide derivatives Structural comparison

Trifluoromethylphenyl Amide Insecticidal/Fungicidal Properties: SAR Context

A systematic evaluation of trifluoromethylphenyl amides (TFMPAs) for insecticidal, repellent, and fungicidal properties established structure-activity relationships relevant to this compound class [1]. The study evaluated multiple TFMPA derivatives against Aedes aegypti larvae and adults, Anopheles albimanus mosquitoes, and various fungal species. While the target compound itself was not the primary focus, the SAR analysis indicates that the meta-CF₃ substitution pattern and the presence of the primary amide group influence bioactivity relative to other substitution patterns [1]. Compounds with different N-substituents and CF₃ ring positions showed varying minimum effective dosage (MED) values in repellency assays, providing a comparative framework for selecting specific analogs.

Agrochemical Insecticidal activity Fungicidal activity Trifluoromethylphenyl amide

Physical-Chemical Property Differentiation from N-Alkylated Analogs

Physical-chemical property comparison with N-methylated analogs reveals differences relevant to formulation and purification. 3-[3-(Trifluoromethyl)phenyl]propanamide has a predicted pKa of 16.40±0.40 and predicted boiling point of 326.1±42.0°C , whereas N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide (CAS 2949623-88-3) has a predicted pKa of 16.237±0.46 . The unsubstituted primary amide group confers higher hydrogen-bonding capacity (HBD count = 2 for NH₂ vs. 1 for NHCH₃), affecting solubility and chromatographic behavior. While both compounds share the same LogP (approximately 1.8-2.0 based on structural similarity to 3-[4-(trifluoromethyl)phenyl]propionamide [1]), the primary amide provides distinct reactivity for coupling and subsequent derivatization.

Physicochemical properties pKa comparison LogP Formulation suitability

Patent-Defined Application Specificity: Cinacalcet Intermediate and HTRA1 Inhibitor Scaffold

Patent literature establishes two distinct, non-overlapping application domains that differentiate this compound from structurally similar analogs. First, 3-[3-(trifluoromethyl)phenyl]propanamide is explicitly claimed as an intermediate in cinacalcet hydrochloride synthesis, where it undergoes reduction with LiAlH₄ in THF (reflux, 4h) to yield the corresponding amine with 50.2% yield [1]. Second, the trifluoromethylpropanamide scaffold—of which this compound is the parent unsubstituted amide—forms the basis for HTRA1 serine protease inhibitor development, as documented in Roche patents US11014963B2 and EP3504197A1 [2]. This dual patent-defined utility (cinacalcet intermediate + HTRA1 inhibitor scaffold precursor) is not shared by ortho-substituted regioisomers or α,β-unsaturated cinnamamide analogs.

Cinacalcet synthesis HTRA1 inhibition Patent-defined use Pharmaceutical intermediate

3-[3-(Trifluoromethyl)phenyl]propanamide (CAS 535-53-5): Optimal Application Scenarios Based on Quantitative Evidence


Cinacalcet Hydrochloride Synthesis: Non-Negotiable Intermediate Selection

For pharmaceutical manufacturing or analytical reference standard preparation of cinacalcet hydrochloride, 3-[3-(trifluoromethyl)phenyl]propanamide is the required meta-substituted intermediate . The para-substituted regioisomer (CAS 124426-67-1) produces a different amine product upon reduction and cannot substitute. Users should specify CAS 535-53-5 explicitly in procurement documents and verify meta-substitution by ¹H NMR or LC-MS to avoid cross-contamination with the para analog. Reduction conditions per patent US07361789B1: LiAlH₄ (1.0 M in THF, 1.0 eq), reflux 4h, yielding the corresponding amine in approximately 50% yield after chromatographic purification [1].

HTRA1 Serine Protease Inhibitor Development: Validated Scaffold Starting Point

For medicinal chemistry programs targeting HTRA1 serine protease inhibition, 3-[3-(trifluoromethyl)phenyl]propanamide serves as the parent unsubstituted amide scaffold from which patent-protected trifluoromethylpropanamide derivatives are elaborated [2]. The meta-CF₃ substitution pattern is conserved across active analogs, suggesting that procurement of this specific regioisomer (not ortho or para) is essential for maintaining SAR alignment with existing patent literature. Researchers should obtain high-purity material (≥98% HPLC) for structure-activity relationship studies, as residual para-substituted impurity could confound biological assay interpretation.

Agrochemical Research: TFMPA Class SAR Reference Compound

For agrochemical discovery programs evaluating trifluoromethylphenyl amides as insecticidal, repellent, or fungicidal agents, this compound provides a defined reference point within the TFMPA SAR landscape [3]. Its meta-CF₃ substitution and unsubstituted primary amide represent a baseline scaffold against which N-substituted derivatives can be compared. Users conducting minimum effective dosage (MED) repellency assays or larval toxicity testing against Aedes aegypti and Anopheles albimanus should consider this compound as a comparator to evaluate the contribution of specific structural modifications to observed bioactivity.

Analytical Reference Standard: Cinacalcet Impurity 80 Identification

For quality control laboratories performing impurity profiling of cinacalcet active pharmaceutical ingredient, 3-[3-(trifluoromethyl)phenyl]propanamide is officially designated as Cinacalcet Impurity 80 . The compound should be procured as a certified reference standard with ≥95% purity (HPLC) for use in HPLC method validation, forced degradation studies, and batch release testing. Its distinct retention time relative to the cinacalcet parent peak and other process impurities requires careful chromatographic method development to ensure adequate resolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[3-(Trifluoromethyl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.